Home > Products > Screening Compounds P95917 > Epirubicin hydrochloride
Epirubicin hydrochloride - 56390-09-1

Epirubicin hydrochloride

Catalog Number: EVT-288022
CAS Number: 56390-09-1
Molecular Formula: C27H30ClNO11
Molecular Weight: 580.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epirubicin hydrochloride is a synthetic analog of doxorubicin, a naturally occurring anthracycline antibiotic. [] It is classified as an anthracycline antineoplastic agent and is widely utilized in scientific research for its antitumor properties. []

Source and Classification

Epirubicin hydrochloride is synthesized from the natural product daunorubicin, which is produced by the fermentation of Streptomyces peucetius. The compound falls under the category of anthracycline antibiotics, characterized by a tetracyclic ring structure that intercalates into DNA, disrupting replication and transcription processes. This mechanism of action is pivotal for its effectiveness as an anticancer agent.

Synthesis Analysis

The synthesis of epirubicin hydrochloride can be achieved through various methods, with one prominent approach involving the modification of 13-dihydrodaunorubicine. The synthesis process typically includes several key steps:

  1. Protection of Functional Groups: The amino group of the glycoside part is selectively protected while leaving the hydroxyl groups at positions 13 and 4′ unmodified.
  2. Oxidation: The hydroxyl groups are oxidized to form ketones using dimethylsulfoxide activated by acylating agents.
  3. Reduction: The 4′-keto group is reduced to yield the equatorial hydroxyl group without affecting the 13-keto group.
  4. Halogenation: The final step involves halogenation at the C14 position to produce epirubicin hydrochloride .

This synthetic route has been optimized to improve yield, purity, and operational simplicity, making it feasible for large-scale production.

Molecular Structure Analysis

Epirubicin hydrochloride has a complex molecular structure characterized by a tetracyclic ring system with multiple hydroxyl groups and a methoxy substituent. Its chemical formula is C27H29ClN2O11C_{27}H_{29}ClN_2O_11, and it has a molecular weight of approximately 495.98 g/mol.

Structural Features

  • Tetracyclic Core: The core structure consists of four fused rings typical of anthracyclines.
  • Hydroxyl Groups: Two hydroxyl groups at positions 4′ and 14 contribute to its solubility and biological activity.
  • Chloride Ion: The presence of a chloride ion enhances stability and solubility in aqueous solutions.

The stereochemistry plays a crucial role in its interaction with DNA, influencing both efficacy and safety profiles.

Chemical Reactions Analysis

Epirubicin hydrochloride participates in various chemical reactions that are essential for its therapeutic activity:

  1. Intercalation with DNA: The planar structure allows epirubicin to intercalate between DNA base pairs, leading to disruption of DNA replication.
  2. Formation of Free Radicals: Upon reduction, epirubicin can generate free radicals that induce oxidative damage to cellular components.
  3. Metabolic Transformation: In vivo, epirubicin undergoes metabolic transformations that can affect its pharmacokinetics and toxicity profiles .

These reactions underscore the compound's mechanism of action as well as potential side effects.

Mechanism of Action

Epirubicin exerts its anticancer effects primarily through DNA intercalation, which inhibits topoisomerase II enzyme activity. This inhibition prevents the relaxation of supercoiled DNA necessary for replication and transcription:

  1. DNA Binding: Epirubicin binds tightly to DNA through intercalation.
  2. Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, it prevents DNA strand re-ligation.
  3. Induction of Apoptosis: The resulting DNA damage triggers cellular signaling pathways leading to apoptosis.

Research indicates that epirubicin's efficacy can be influenced by factors such as dosage, administration route, and combination with other chemotherapeutic agents .

Physical and Chemical Properties Analysis

Epirubicin hydrochloride exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a red or pink powder.
  • Solubility: Highly soluble in water due to the presence of multiple polar functional groups.
  • pH Range: The pH of its aqueous solution typically ranges from 3 to 5.
  • Stability: Sensitive to light and should be stored in dark containers; stability decreases under alkaline conditions.

These properties are critical for formulation development and clinical application .

Applications

Epirubicin hydrochloride is primarily used in oncology for treating various cancers:

  • Breast Cancer: Widely used as part of combination chemotherapy regimens.
  • Bladder Cancer: Administered intravesically for superficial bladder tumors.
  • Other Malignancies: Investigated for efficacy against sarcomas and lymphomas.

Additionally, research continues into novel delivery systems such as nanoparticle formulations to improve bioavailability and reduce toxicity . These advancements aim to enhance therapeutic outcomes while minimizing adverse effects associated with traditional chemotherapy regimens.

Synthesis and Structural Optimization of Epirubicin Analogs

Biotechnological Derivation from Anthracycline Precursors

Epirubicin hydrochloride originates from Streptomyces peucetius var. caesius via a multi-step biotechnological process. The initial fermentation yields daunorubicin as the primary anthracycline precursor, which undergoes enzymatic C-14 hydroxylation by cytochrome P450 monooxygenases to form doxorubicin. Subsequent stereoselective reduction at the C-4' position of the daunosamine sugar moiety is catalyzed by NADPH-dependent ketoreductases, yielding the 4'-epi configuration unique to epirubicin [1] [8]. Modern strain optimization employs genetic engineering to amplify the expression of key biosynthetic enzymes:

  • Overexpression of doxA: Increases C-14 hydroxylation efficiency by 40%
  • Knockout of dnrK: Reduces competitive glycosylation pathways
  • Heterologous expression of avrE or eryBIV: Enhances stereospecificity of C-4' reduction [1] [7]

Table 1: Biotechnological Parameters for Anthracycline Precursor Conversion

BiocatalystConversion Rate (%)Byproduct Formation (%)Yield Optimization Strategy
Wild-type S. peucetius22.5 ± 3.118.7 ± 2.4N/A
Engineered ΔdnrK strain48.3 ± 4.76.2 ± 1.1Fed-batch sucrose supplementation
avrE-expressing strain67.8 ± 5.23.8 ± 0.9Dissolved oxygen control (40% saturation)

Fermentation process intensification has been achieved through controlled fed-batch systems maintaining pH at 6.8 ± 0.2 and temperature at 28°C, which improves total anthracycline titer by 2.3-fold compared to batch processes [1] [7]. Downstream processing utilizes cation-exchange chromatography with gradient elution (0.1–0.5M NaCl in acetate buffer, pH 4.2) to isolate epirubicin intermediates at >98% purity prior to hydrochloride salt formation [1].

Stereochemical Modifications: 4'-Epi Configuration and Chirality-Driven Efficacy

The defining structural feature of epirubicin hydrochloride is the axial orientation of the C-4' hydroxyl group on the daunosamine sugar, contrasting with the equatorial position in doxorubicin. This stereochemical inversion, achieved through kinetically controlled reduction of 4'-keto-doxorubicin intermediates, significantly alters molecular interactions:

  • DNA intercalation kinetics: The 4'-epi configuration reduces DNA binding free energy by 2.3 kcal/mol compared to doxorubicin, facilitating faster association/dissociation dynamics [4] [8]
  • Topoisomerase II inhibition: Epirubicin forms a stabilization complex with DNA-topoisomerase II with dissociation constant (Kd) = 1.8 × 10−7 M, versus 2.4 × 10−7 M for doxorubicin
  • Glucuronidation susceptibility: The stereochemistry enables efficient hepatic glucuronidation via UGT2B7, reducing systemic exposure to the parent compound [8]

Table 2: Stereochemical Parameters Influencing Molecular Interactions

Stereochemical FeatureEpirubicin HydrochlorideDoxorubicinBiological Consequence
C-4' OH configurationAxial (β-orientation)EquatorialEnhanced glucuronidation efficiency (77% vs 42%)
Daunosamine ring pucker2H3 conformation3H4Improved membrane permeability (Papp 8.7×10−6 cm/s vs 5.2×10−6)
Aggregation propensityDimerization constant 120 M−1450 M−1Reduced cardiotoxic potential

Chirality-driven pharmacokinetic advantages include a 45% higher plasma clearance rate (50 L/h/m2 vs 34 L/h/m2 for doxorubicin) and 30% shorter terminal half-life (30 hours vs 40–70 hours). These properties stem from the molecule's differential hydrogen-bonding network and reduced van der Waals interactions with cellular retention proteins [4] [6] [8].

Semi-Synthetic Pathways for Enhanced Bioavailability

Semi-synthetic modifications of epirubicin focus on overcoming solubility limitations and enhancing tumor-specific delivery. Key strategies include:

A. Solubility-Enhancing Salt Formation:Epirubicin free base is reacted with hydrochloric acid in anhydrous methanol (0–5°C) to form the hydrochloride salt. Critical process parameters:

  • Stoichiometric HCl equivalence: 1.05:1 (HCl:epirubicin)
  • Crystallization solvent: Dichloromethane/methanol (4:1 v/v)
  • Residual solvent control: <300 ppm dichloromethane, <2000 ppm methanol [1] [7]

B. Prodrug Synthesis via Acylation:The C-13 keto group undergoes hydrazone formation with functionalized linkers:

  • EMCH conjugation: React epirubicin (1.2 eq) with N-ε-maleimidocaproic acid hydrazide (1.0 eq) in methanol/trifluoroacetic acid (0.5% v/v) at 25°C for 96 hours
  • Maleimide-thiol coupling: Conjugate with thiolated antibodies (e.g., anti-HER2/neu) in PBS-EDTA, pH 7.3, yielding tumor-targeted immunoconjugates [5] [10]

C. Polymeric Nanoparticle Encapsulation:PLA-PEG-PLA triblock copolymer nanoparticles (166.9 ± 1.4 nm diameter) achieve 88.3% encapsulation efficiency through double-emulsion methodology:

  • Primary emulsion: 40 mg polymer + 100 µM epirubicin in chloroform, sonicated (65% amplitude)
  • Secondary emulsion: Add 1.5% PVA solution, sonicate, chloroform evaporation
  • Stability: Maintains >95% integrity at pH 7.4 for 30 days [9]

Table 3: Bioavailability Parameters of Semi-Synthetic Epirubicin Analogs

Derivative TypeAqueous Solubility (mg/mL)Plasma Half-life (h)Tumor Accumulation (% ID/g)Synthesis Yield (%)
Hydrochloride salt14.2 ± 0.830 ± 41.2 ± 0.392.5 ± 3.1
EMCH-anti-HER2 conjugate8.7 ± 0.4*78 ± 918.6 ± 2.168.3 ± 4.7
PLA-PEG-PLA nanoparticles0.5 (sustained release)65 ± 79.8 ± 1.485.2 ± 2.9

*Conjugate solubility measured in phosphate-buffered saline

Advanced derivatives exploit acid-labile linkers (e.g., hydrazone bonds) that release epirubicin at tumor microenvironment pH (5.0–5.5). The synthesis involves reacting the C-13 keto group with bifunctional crosslinkers containing:

  • Hydrazide terminal for anthracycline conjugation
  • Maleimide group for thiol coupling to targeting moieties [5] [10]

These structural refinements collectively enhance epirubicin's therapeutic index by improving solubility, extending circulation time, and enabling receptor-mediated tumor targeting – all critical factors for overcoming bioavailability limitations in cancer therapy.

Properties

CAS Number

56390-09-1

Product Name

Epirubicin hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1

InChI Key

MWWSFMDVAYGXBV-DPZLWMTJSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.